molecular formula C11H9NO4 B182988 3-(carboxymethyl)-1H-indole-2-carboxylic acid CAS No. 31529-27-8

3-(carboxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B182988
CAS No.: 31529-27-8
M. Wt: 219.19 g/mol
InChI Key: CRMJDDJAUJZUDJ-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMJDDJAUJZUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350069
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31529-27-8
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(carboxymethyl)-1H-indole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(carboxymethyl)-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The strategic insights and detailed protocols herein are designed to empower researchers in drug discovery and development with the knowledge to efficiently synthesize this valuable molecule and its derivatives.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal building block for designing potent and selective therapeutic agents. This compound, in particular, presents a di-functionalized indole core that serves as a versatile intermediate for the synthesis of more complex molecules, including inhibitors of HIV-1 integrase and other key enzymes.[1] The presence of two carboxylic acid moieties offers multiple points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests a strategy centered around the powerful Fischer indole synthesis. This disconnection approach simplifies the target molecule into readily available starting materials.

Retrosynthesis Target This compound Diester Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate Target->Diester Hydrolysis Hydrazone Diethyl 2-(2-phenylhydrazono)succinate Diester->Hydrazone Fischer Indole Synthesis KetoEster Diethyl 2-oxosuccinate Hydrazone->KetoEster Condensation Phenylhydrazine Phenylhydrazine Hydrazone->Phenylhydrazine Condensation

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection involves the hydrolysis of the two carboxylic acid groups, leading back to the corresponding diethyl ester. This diester can be envisioned as the product of a Fischer indole synthesis, a reliable method for constructing the indole ring. The key intermediate for this cyclization is the phenylhydrazone derived from the condensation of phenylhydrazine and a suitable 1,4-dicarbonyl compound, in this case, diethyl 2-oxosuccinate (also known as diethyl oxaloacetate).

Strategic Synthesis Pathway: A Step-by-Step Approach

The forward synthesis is designed as a three-step process, commencing with commercially available starting materials. This pathway is selected for its efficiency, scalability, and the use of well-established chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Hydrolysis A Phenylhydrazine C Diethyl 2-(2-phenylhydrazono)succinate A->C B Diethyl 2-oxosuccinate B->C D Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate C->D  Acid Catalyst (e.g., H2SO4, PPA) / Heat E This compound D->E  Base (e.g., NaOH, KOH) / Heat, then Acid Workup

Caption: Forward synthesis of the target molecule.

Step 1: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate

The initial step involves the condensation of phenylhydrazine with diethyl 2-oxosuccinate to form the corresponding phenylhydrazone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine onto the ketone carbonyl.

Protocol:

  • To a stirred solution of diethyl 2-oxosuccinate (1.0 equivalent) in ethanol, add a solution of phenylhydrazine (1.0 equivalent) in ethanol dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 2-(2-phenylhydrazono)succinate.

Causality of Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and allows for easy product precipitation upon formation.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the keto-ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic phenylhydrazine.

  • Temperature: Room temperature is generally sufficient for this condensation, avoiding potential side reactions that may occur at elevated temperatures.

Step 2: Fischer Indole Synthesis of Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate

The cornerstone of this synthesis is the Fischer indole cyclization of the prepared phenylhydrazone. This acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, robustly forms the indole ring.[2][3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend diethyl 2-(2-phenylhydrazono)succinate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[4]

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.

  • The product will precipitate as a solid. Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate.

Causality of Experimental Choices:

  • Catalyst: Strong Brønsted or Lewis acids are required to catalyze the[5][5]-sigmatropic rearrangement of the protonated enehydrazine tautomer, which is the key step in the Fischer indole synthesis.[3]

  • Temperature: Elevated temperatures are necessary to provide the activation energy for the sigmatropic rearrangement and the subsequent cyclization and aromatization steps.

  • Workup: Pouring the reaction mixture into ice-water quenches the reaction and precipitates the organic product, which has low solubility in water.

Step 3: Hydrolysis to this compound

The final step is the saponification of the diethyl ester to the target di-carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions.

Protocol:

  • Dissolve the diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess, e.g., 2.5 equivalents).

  • Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid (e.g., concentrated HCl).

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

  • Base: A strong base is required to hydrolyze the sterically hindered ester groups. An excess is used to ensure complete reaction.

  • Acidification: The product is a di-carboxylic acid, which is soluble in its carboxylate salt form in the basic aqueous solution. Acidification protonates the carboxylate anions, causing the neutral, less soluble di-acid to precipitate.

  • Washing: The initial wash with an organic solvent removes any unreacted starting material or non-polar byproducts.

Data Presentation: Expected Yields and Physicochemical Properties

StepProductExpected Yield (%)Physical State
1Diethyl 2-(2-phenylhydrazono)succinate85-95Crystalline Solid
2Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate60-75Solid
3This compound80-90Solid

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a series of analytical techniques should be employed at each step.

Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.5 (br s, 2H, -COOH)

    • δ 11.5-12.0 (br s, 1H, indole N-H)

    • δ 7.5-7.7 (m, 1H, Ar-H)

    • δ 7.2-7.4 (m, 1H, Ar-H)

    • δ 7.0-7.2 (m, 2H, Ar-H)

    • δ 3.8-4.0 (s, 2H, -CH₂-COOH)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 173-175 (-CH₂-C OOH)

    • δ 163-165 (indole C -2-COOH)

    • δ 136-138 (Ar-C)

    • δ 128-130 (Ar-C)

    • δ 124-126 (Ar-C)

    • δ 121-123 (Ar-C)

    • δ 119-121 (Ar-C)

    • δ 112-114 (Ar-C)

    • δ 105-107 (indole C-3)

    • δ 30-32 (-C H₂-COOH)

  • Mass Spectrometry (ESI-): Calculated for C₁₁H₉NO₄, m/z [M-H]⁻ expected around 218.05.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound. By leveraging the classical Fischer indole synthesis, this valuable scaffold can be accessed in three high-yielding steps from readily available starting materials. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully synthesize and further explore the chemical space around this important indole derivative for applications in drug discovery and development.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • Physics & Maths Tutor. 6.1.3 Carboxylic Acids and Esters MS - OCR (A) Chemistry A-level. [Link]

  • PubMed Central (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

  • ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

Sources

An In-Depth Technical Guide to 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(carboxymethyl)-1H-indole-2-carboxylic acid, a compelling molecule within the esteemed class of indole-containing compounds. Delving into its historical discovery, this document elucidates a robust synthetic pathway, details its physicochemical properties, and explores its significant biological activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor. By synthesizing foundational chemical principles with contemporary pharmacological insights, this guide serves as an essential resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological disorders.

The Genesis of a Privileged Scaffold: The Discovery of this compound

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The discovery of this compound, also known as 2-carboxyindole-3-acetic acid, is not marked by a singular "eureka" moment, but rather by a logical and systematic progression in the field of medicinal chemistry.

The foundational work on indole-2-carboxylic acids identified them as a novel class of competitive antagonists for the glycine co-agonist site on the NMDA receptor.[1] This seminal finding spurred further investigation into how modifications of the indole core could fine-tune this activity. Early synthetic explorations, such as those described by Bullock and Tweedie, laid the groundwork for accessing a variety of substituted indole-3-acetic acids and 2-carboxyindole-3-acetic acids.[2] The synthesis of the title compound can be seen as a deliberate effort to probe the structure-activity relationship (SAR) at the 3-position of the indole-2-carboxylic acid scaffold. The introduction of a carboxymethyl group, a polar, hydrogen-bond-accepting moiety, was a rational design choice aimed at enhancing the molecule's interaction with the target receptor.

Synthesis and Elucidation: A Practical Approach

The synthesis of this compound is most effectively achieved through a classical and reliable two-step sequence: the Japp-Klingemann reaction followed by a Fischer indole cyclization. This pathway offers a versatile and efficient route to a wide range of 3-substituted indole-2-carboxylic acids.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis A Aromatic Amine B Sodium Nitrite, HCl A->B Diazotization C Diazonium Salt B->C D Diethyl 2-acetylsuccinate C->D Azo Coupling E Hydrazone Intermediate D->E F Hydrazone Intermediate E->F G Acid Catalyst (e.g., H2SO4) F->G Cyclization H Diethyl 3-(carboxymethyl)-1H-indole-2-carboxylate G->H I Hydrolysis (e.g., NaOH, then H+) H->I J This compound I->J NMDA_Receptor_Antagonism cluster_0 NMDA Receptor Complex cluster_1 Ligands cluster_2 Cellular Response receptor Glutamate Site Glycine Site Ion Channel activation Channel Opening Ca²⁺ Influx receptor->activation Leads to inhibition Reduced Channel Opening Decreased Ca²⁺ Influx receptor->inhibition Leads to glutamate Glutamate glutamate->receptor:glu Binds glycine Glycine glycine->receptor:gly Binds (Agonist) antagonist This compound antagonist->receptor:gly Binds (Antagonist)

Caption: Proposed mechanism of action at the NMDA receptor.

Structure-Activity Relationship (SAR)

Studies on a range of indole-2-carboxylic acid derivatives have provided valuable insights into the structural requirements for potent NMDA receptor antagonism at the glycine site.

Compound/SubstitutionActivity at NMDA Glycine SiteReference
Indole-2-carboxylic acidCompetitive Antagonist[1]
4- and 6-Chloro substitutionGreatly enhanced binding and selectivity[3]
3-Propionic acid side chainEnhances binding[3]
3-[(Carboxymethyl)thio] groupPotent antagonism (IC₅₀ = 100 nM for dichloro-analog)[3]

The existing data strongly suggests that the presence of the C-2 carboxylic acid is crucial for activity, likely forming a key interaction with the receptor. Furthermore, the addition of a hydrogen-bond-accepting group at the C-3 position, such as the carboxymethyl group, is favorable for enhancing binding affinity. [3]

Applications in Research and Drug Development

This compound and its derivatives represent valuable tools for both basic research and therapeutic development.

  • Research Tool: As a selective antagonist of the NMDA receptor glycine site, this compound can be utilized to probe the physiological and pathological roles of this receptor in various neuronal processes. It can aid in dissecting the contribution of the glycine co-agonist site to synaptic function and dysfunction.

  • Therapeutic Potential: The overactivation of NMDA receptors is implicated in a number of neurological conditions, including epilepsy, stroke-related ischemic damage, and neurodegenerative diseases. By attenuating excessive NMDA receptor activity, compounds like this compound hold promise as lead structures for the development of novel neuroprotective agents and anticonvulsants. [4]

Conclusion

This compound stands as a testament to the power of rational drug design built upon a privileged chemical scaffold. Its discovery and synthesis are rooted in the classical principles of organic chemistry, while its biological activity places it at the forefront of modern neuropharmacology. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and mechanism of action, highlighting its significance as a tool for researchers and a promising starting point for the development of next-generation therapeutics for neurological disorders.

References

  • Bullock, F. J., & Tweedie, J. F. (1970). Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. Journal of Medicinal Chemistry, 13(5), 944–947.
  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613.
  • Salituro, F. G., Harrison, B. L., Baron, B. M., Nyce, P. L., Stewart, K. T., Kehne, J. H., White, H. S., & McDonald, I. A. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. Journal of Medicinal Chemistry, 35(10), 1791-1799.
  • Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. ChEMBL. Retrieved from [Link]

  • Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. (2003). PubMed. Retrieved from [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]

  • Process of producing indole-3-acetic acids. (1955). Google Patents.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved from [Link]

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Methodological & Application

mass spectrometry of 3-(carboxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometric Analysis of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

Authored by: Senior Application Scientist, Gemini Labs

Introduction

This compound is a dicarboxylic acid derivative of the indole heterocyclic system. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of this molecule, featuring two carboxylic acid groups at positions 2 and 3 (via a methylene bridge), presents unique physicochemical properties that make it an interesting candidate for further investigation, including its potential affinity for the glycine site of the NMDA receptor complex[1].

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of such molecules. Its high sensitivity and specificity allow for confident identification and measurement in complex matrices. This guide provides a detailed technical overview and robust protocols for the analysis of this compound, designed for researchers, analytical chemists, and drug development professionals. We will delve into the principles of its ionization, detail its characteristic fragmentation patterns, and provide field-proven methodologies for its analysis.

Physicochemical Properties & Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development.

  • Molecular Formula: C₁₁H₉NO₄

  • Monoisotopic Mass: 219.0532 g/mol

  • Key Structural Features: An indole core, a carboxylic acid group directly attached to the C2 position, and an acetic acid moiety at the C3 position. The two acidic protons on the carboxyl groups and the indole nitrogen proton are key sites for ionization.

Due to the presence of two carboxylic acid functional groups, the molecule is expected to ionize efficiently in both negative and positive electrospray ionization (ESI) modes. Negative ion mode is often favored for carboxylic acids due to the stability of the resulting carboxylate anion.

Adduct Theoretical m/z Ionization Mode Notes
[M-H]⁻218.0459Negative (ESI-)Highly probable due to the acidity of the carboxylic protons. Expected to be the most sensitive precursor in negative mode.
[M+H]⁺220.0604Positive (ESI+)Protonation likely occurs on the indole nitrogen or a carbonyl oxygen.
[M+Na]⁺242.0424Positive (ESI+)Common sodium adduct, often observed in ESI.
[M+HCOO]⁻264.0514Negative (ESI-)Formate adduct, possible when formic acid is used as a mobile phase additive.

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from predicted values[2].

LC-MS/MS Workflow: A Systematic Approach

The robust analysis of the target analyte involves a multi-step process from sample preparation to data interpretation. This workflow ensures reproducibility and high-quality data acquisition.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep 1. Standard Dilution Prepare stock in Methanol. Dilute to working conc. in mobile phase A. lc 2. Chromatographic Separation Reversed-Phase C18 Column. Gradient elution with H₂O + 0.1% FA (A) and ACN + 0.1% FA (B). prep->lc Inject ms1 3. Ionization & Full Scan (MS1) Electrospray Ionization (ESI). Identify precursor ions ([M-H]⁻, [M+H]⁺). lc->ms1 Elute ms2 4. Fragmentation (MS/MS) Isolate precursor ion. Collision-Induced Dissociation (CID). Acquire product ion spectrum. ms1->ms2 Select Precursor data 5. Interpretation Elucidate fragmentation pathways. Confirm structure and/or quantify. ms2->data Acquire Spectrum

Figure 1: A generalized workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocols

These protocols provide a starting point for analysis. Instrument-specific optimization is always recommended.

Protocol 1: Sample and Standard Preparation

Rationale: Proper dissolution and dilution are crucial for accurate analysis. Using a solvent composition similar to the initial mobile phase conditions (high aqueous content) prevents peak distortion.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 95:5 (v/v) mixture of Mobile Phase A : Mobile Phase B (see Protocol 2). This creates a working standard suitable for direct infusion or LC-MS injection.

Protocol 2: Liquid Chromatography Method

Rationale: A reversed-phase C18 column provides good retention for moderately polar molecules like indole derivatives. The use of formic acid as a mobile phase additive serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid groups are protonated (improving peak shape) and provides a source of protons for efficient positive ionization.[3]

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

Table 2: Recommended starting parameters for liquid chromatography.

Protocol 3: Mass Spectrometry Method

Rationale: Analysis in both positive and negative ion modes provides complementary fragmentation data, increasing the confidence of structural identification.

Parameter Negative Ion Mode (ESI-) Positive Ion Mode (ESI+)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage -3.0 kV+3.5 kV
Drying Gas Temp. 325 °C325 °C
Drying Gas Flow 10 L/min10 L/min
Nebulizer Pressure 40 psi40 psi
Full Scan (MS1) Range 50 - 300 m/z50 - 300 m/z
MS/MS Precursor Ion 218.05 m/z220.06 m/z
Collision Energy (CE) Optimized (start at 10-30 eV)Optimized (start at 15-40 eV)

Table 3: Recommended starting parameters for mass spectrometry.

Results and Discussion: Fragmentation Pathways

Collision-Induced Dissociation (CID) of the precursor ions yields characteristic product ions that are diagnostic of the molecule's structure.

Negative Ion Mode [M-H]⁻ Fragmentation

In negative mode, the initial deprotonation occurs at one of the highly acidic carboxylic acid protons. The subsequent fragmentation is dominated by losses of neutral molecules like CO₂ and H₂O, which is a characteristic pathway for dicarboxylic acids under CID conditions.[4][5]

Negative_Fragmentation parent [M-H]⁻ m/z 218.05 frag1 m/z 174.06 parent->frag1 - CO₂ (44 Da) frag2 m/z 130.06 frag1->frag2 - CO₂ (44 Da) frag3 m/z 116.05 frag1->frag3 - H₂O, -CO (46 Da)

Figure 2: Proposed fragmentation pathway for the [M-H]⁻ ion of the analyte.

  • Precursor Ion [m/z 218.05]: This is the deprotonated molecule.

  • Primary Fragment [m/z 174.06]: The most facile fragmentation is the neutral loss of carbon dioxide (44 Da) from one of the carboxylate groups. This is a common and energetically favorable fragmentation for carboxylic acids.[6]

  • Secondary Fragment [m/z 130.06]: A subsequent loss of a second CO₂ molecule from the remaining carboxyl group leads to this ion.

  • Alternative Fragment [m/z 116.05]: This likely corresponds to the indole anion after further rearrangement and losses.

Positive Ion Mode [M+H]⁺ Fragmentation

In positive mode, fragmentation is initiated from the protonated molecule. The fragmentation pattern is often diagnostic for the indole core structure itself. For instance, the fragmentation of a related molecule, indole-3-acetic acid, is known to produce a stable quinolinium ion at m/z 130.0.[7]

Positive_Fragmentation parent [M+H]⁺ m/z 220.06 frag1 m/z 174.06 parent->frag1 - H₂O, -CO (46 Da) frag3 m/z 117.06 parent->frag3 - CH₂COOH, -CO₂ (103 Da) frag2 m/z 130.07 frag1->frag2 - CO₂ (44 Da)

Figure 3: Proposed fragmentation pathway for the [M+H]⁺ ion of the analyte.

  • Precursor Ion [m/z 220.06]: The protonated molecule.

  • Primary Fragment [m/z 174.06]: This corresponds to the loss of both a water molecule (18 Da) and carbon monoxide (28 Da) from the two carboxylic acid groups, a complex rearrangement that is common in the gas phase.

  • Key Diagnostic Ion [m/z 130.07]: This ion is highly characteristic of the indole-2-carboxylic acid scaffold after loss of the carboxymethyl group. Its formation likely involves rearrangement and cyclization, analogous to the formation of the quinolinium ion from other indole derivatives.[7]

  • Indole Core [m/z 117.06]: This represents the protonated indole core after the loss of all substituents.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging both negative and positive ESI modes, coupled with a standard reversed-phase LC method, researchers can achieve confident structural confirmation and develop quantitative assays. The proposed fragmentation pathways, highlighting the characteristic losses of CO₂ in negative mode and the formation of a diagnostic m/z 130 ion in positive mode, serve as a reliable basis for data interpretation. The protocols and insights presented herein are designed to be a self-validating system, empowering scientists in their analytical endeavors within research and drug development.

References

  • Human Metabolome Database. (2023). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

  • Dass, C. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Journal of the American Society for Mass Spectrometry, 15(5), 726-735. Retrieved from [Link]

  • Yadav, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]

  • Yadav, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]

  • Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1018-1026. Retrieved from [Link]

  • Harrison, A. G. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(9), 1196-1204. Retrieved from [Link]

  • Bak, S., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1433. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Dass, C. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(9), 944-950. Retrieved from [Link]

  • Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1425-1437. Retrieved from [Link]

  • Rocchetti, G., et al. (2019). Conditions for LC-MS/MS analysis of indole species. ResearchGate. Retrieved from [Link]

  • Egsgaard, H., et al. (2000). Primary fragmentations by MS/MS of [M -H]⁻ ions from dicarboxylic acids... ResearchGate. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing a 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration is an essential step for the establishment of a persistent infection.[3] Consequently, HIV-1 IN has emerged as a critical target for antiretroviral therapy (ART).[4] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this integration process, thereby halting viral replication.[5] The clinical success of FDA-approved INSTIs such as Raltegravir, Elvitegravir, and Dolutegravir has highlighted the therapeutic value of targeting this enzyme.[6]

Recent research has identified the indole-2-carboxylic acid scaffold as a promising foundation for the development of novel INSTIs.[4][7] The indole nucleus and the C2-carboxylic acid moiety have been shown to chelate the two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a key interaction for potent inhibition.[8] The starting material, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, provides a versatile platform for chemical modification to enhance binding affinity and antiviral activity. This document provides a detailed guide for researchers on the strategic use of this scaffold to synthesize potent HIV-1 integrase inhibitors.

Mechanism of Action: How Indole-Based Diketoacid Analogs Inhibit HIV-1 Integrase

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[3] During strand transfer, the processed viral DNA is covalently joined to the host DNA.[9] Indole-based diketoacid inhibitors, the target of the synthesis protocol herein, are designed to mimic the transition state of the strand transfer reaction. The diketoacid functionality is crucial for chelating the two Mg²⁺ ions in the integrase active site, effectively preventing the binding of the host DNA and inhibiting the strand transfer step.[10]

cluster_0 HIV-1 Integrase Catalytic Core Integrase Integrase Enzyme Viral_DNA Viral DNA Integrase->Viral_DNA binds Host_DNA Host DNA Mg1 Mg²⁺ Viral_DNA->Mg1 positions Mg2 Mg²⁺ Viral_DNA->Mg2 positions Mg2->Host_DNA Strand Transfer Blocked Inhibitor Indole-based Diketoacid Inhibitor Inhibitor->Mg1 chelates Inhibitor->Mg2 chelates

Caption: Mechanism of HIV-1 Integrase Inhibition.

Synthetic Strategy: From this compound to a Potent Diketoacid Inhibitor

The following protocol outlines a multi-step synthesis to a target indole-based diketoacid HIV-1 integrase inhibitor. The strategy involves initial protection of the carboxylic acid groups, followed by functionalization of the indole core, and finally, the formation of the critical diketoacid moiety.

G A 3-(Carboxymethyl)-1H- indole-2-carboxylic acid B Diester Protection A->B Esterification C N-Alkylation/Arylation B->C Modification D Selective Deprotection C->D Hydrolysis E Amide Coupling D->E Amidation F Claisen Condensation E->F Formation of Diketo Ester G Final Deprotection F->G Hydrolysis H Target Diketoacid Inhibitor G->H Final Product

Caption: Synthetic Workflow Overview.

Detailed Experimental Protocols

PART 1: Protection of Carboxylic Acids

Objective: To protect both carboxylic acid groups as esters to prevent unwanted side reactions in subsequent steps.

Protocol: Fischer Esterification [9]

  • Suspend This compound (1.0 eq) in anhydrous ethanol (20 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diethyl ester derivative.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Anhydrous EthanolSolventReactant and Solvent
Concentrated Sulfuric Acid0.1Catalyst
Saturated Sodium BicarbonateExcessNeutralization
Ethyl AcetateSolventExtraction
Anhydrous Sodium SulfateExcessDrying Agent
PART 2: N-Alkylation of the Indole Core

Objective: To introduce a substituent on the indole nitrogen, a common modification to enhance antiviral activity.

Protocol: N-Alkylation

  • Dissolve the diethyl ester from Part 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL per gram).

  • Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

PART 3: Selective Deprotection and Amide Coupling

Objective: To selectively deprotect one of the ester groups to allow for amide bond formation, a key step in building structural diversity.

Protocol: Selective Hydrolysis and Amidation [5]

  • Dissolve the N-alkylated diester from Part 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH) (1.1 eq) and stir at room temperature for 2-4 hours, carefully monitoring the selective hydrolysis of the less sterically hindered ester by TLC.

  • Once the mono-acid is formed, acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the crude mono-acid.

  • To the crude mono-acid (1.0 eq) in DMF, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C, then add the desired amine (e.g., 4-fluorobenzylamine) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work up the reaction by adding water and extracting with ethyl acetate. Purify by column chromatography.

PART 4: Formation of the Diketoacid Moiety and Final Deprotection

Objective: To construct the crucial β-diketoacid pharmacophore via a Claisen condensation reaction.

Protocol: Claisen Condensation and Saponification [1]

  • Dissolve the amide product from Part 3 (1.0 eq) in anhydrous THF.

  • Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq) in THF dropwise at -78 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add diethyl oxalate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the resulting diketo ester by column chromatography.

  • Dissolve the purified diketo ester in a mixture of THF and water.

  • Add an excess of LiOH (3.0 eq) and stir at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction with 1N HCl and extract the final product with ethyl acetate.

  • Purify by preparative HPLC to yield the target indole-based diketoacid inhibitor.

Biological Evaluation and Expected Outcomes

The synthesized indole-2-carboxylic acid derivatives are expected to exhibit potent inhibitory activity against the strand transfer function of HIV-1 integrase.[7] Based on published data for similar compounds, IC₅₀ values in the low micromolar to nanomolar range are anticipated.[4][11]

Compound ClassTargetRepresentative IC₅₀Reference
Indole-2-carboxylic acid derivativesHIV-1 Integrase Strand Transfer0.13 µM - 3.11 µM[4][7]

Conclusion

The this compound scaffold is a valuable and versatile starting material for the synthesis of novel HIV-1 integrase inhibitors. The protocols outlined in this document provide a comprehensive guide for the chemical modifications required to produce potent diketoacid-containing inhibitors. The inherent properties of the indole core for chelating the essential magnesium ions in the integrase active site make this a highly promising avenue for the development of next-generation antiretroviral therapeutics.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

  • Mechanisms and inhibition of HIV integration - PMC - NIH. Available at: [Link]

  • How Integrase Inhibitors Work - International Association of Providers of AIDS Care. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Diketoacid HIV-1 Integrase Inhibitors: An Ab Initio Study - ACS Publications. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. Available at: [Link]

  • HIV integration - Wikipedia. Available at: [Link]

  • Role of integrase inhibitors in the treatment of HIV disease. Available at: [Link]

  • Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes | PNAS. Available at: [Link]

  • Retroviral Integrase Structure and DNA Recombination Mechanism - ASM Journals. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • Antiretroviral Therapy (ART): How It Works & Side Effects - Cleveland Clinic. Available at: [Link]

  • Integrase and integration: biochemical activities of HIV-1 integrase - PMC - PubMed Central. Available at: [Link]

  • Indole-based allosteric inhibitors of HIV-1 integrase - PubMed - NIH. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and derivatization of indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of working with this privileged heterocyclic scaffold. Indole-2-carboxylic acid and its derivatives are crucial building blocks in numerous pharmacologically active compounds, making the optimization of their synthesis paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. The solutions provided are based on mechanistic understanding and established laboratory practices.

Issues in Core Indole Synthesis

A: The Reissert synthesis, while a classic method, is a multi-step process where yield can be lost at each stage.[3] The typical sequence involves a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[4][5]

Causality & Troubleshooting Steps:

  • Inefficient Initial Condensation: The first step is a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate. This reaction is highly sensitive to moisture and the choice of base.

    • Moisture: Ensure all glassware is oven-dried and reagents (especially the solvent, typically absolute ethanol) are anhydrous. Moisture will quench the alkoxide base.

    • Base Strength: Sodium ethoxide in ethanol is commonly used. For less reactive o-nitrotoluenes, a stronger base like potassium ethoxide or potassium tert-butoxide in an aprotic solvent like THF may be necessary.[6]

  • Poor Reductive Cyclization: The reduction of the nitro group to an amine, which then spontaneously cyclizes, is the critical step.

    • Choice of Reductant: Classical methods use ferrous sulfate in ammonia or zinc dust in acetic acid.[6][7] These heterogeneous reactions can be sluggish. Consider alternative, more reliable reducing agents like hydrazine hydrate with a catalyst (e.g., ferrous hydroxide) or catalytic hydrogenation (e.g., Pd/C), although the latter may require optimization to avoid over-reduction of the indole ring.[4][8]

    • Temperature Control: The cyclization is often exothermic. Maintain careful temperature control to prevent the formation of polymeric side products.

  • Hydrolysis Issues: The final step is the hydrolysis of the ethyl ester. Incomplete hydrolysis will lead to a mixture of the acid and ester, complicating purification. Ensure sufficient base (e.g., NaOH or KOH) and reaction time are used for complete saponification.

A: The Fischer indole synthesis is a powerful tool, but its success hinges on a delicate electronic balance during the acid-catalyzed[4][4]-sigmatropic rearrangement of an arylhydrazone intermediate.[9] Failure often points to a disruption of this mechanism.

Causality & Troubleshooting Steps:

  • Competing N-N Bond Cleavage: This is the most common failure mode, especially when the arylhydrazine contains strong electron-donating groups (e.g., -OMe, -NR2). These substituents over-stabilize an intermediate cation, promoting heterolytic cleavage of the weak N-N bond instead of the desired rearrangement.[10][11] This leads to the formation of anilines and other byproducts.

    • Solution: If your substrate has strong electron-donating groups, a Brønsted acid (like HCl or H₂SO₄) may be too harsh. Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA), which can better orchestrate the cyclization while minimizing N-N cleavage.[9][12]

  • Inappropriate Acid Catalyst or Conditions: The choice and concentration of the acid are critical and substrate-dependent.

    • Too Little Acid: Insufficient acid will result in a sluggish or incomplete reaction.

    • Too Much/Too Strong Acid: Can lead to polymerization, sulfonation (with H₂SO₄), or other side reactions. An empirical optimization of the acid catalyst is often necessary.

  • Steric Hindrance: Bulky groups on the arylhydrazine (ortho position) or the pyruvate derivative can sterically inhibit the formation of the key cyclic intermediate.

Below is a decision workflow for troubleshooting a failing Fischer indole synthesis.

fischer_troubleshooting start Reaction Failure: Low/No Indole Product check_hydrazone Is the arylhydrazone forming? (Check by TLC/¹H NMR) start->check_hydrazone check_hydrazone->start No, optimize hydrazone formation check_substituents Analyze Arylhydrazine Substituents check_hydrazone->check_substituents Yes optimize_acid Optimize Acid Catalyst check_substituents->optimize_acid Neutral or EWG check_substituents->optimize_acid Strong EDG present optimize_conditions Adjust Temperature & Reaction Time optimize_acid->optimize_conditions Switch from Brønsted to Lewis Acid (e.g., ZnCl₂) consider_alternative Consider Alternative Synthesis (e.g., Reissert, Madelung) optimize_conditions->consider_alternative If optimization fails

Caption: Troubleshooting workflow for a failing Fischer indole synthesis.

Issues in Derivatization Reactions

A: Standard amide coupling conditions often fail for challenging substrates due to slow reaction kinetics and potential side reactions. Indole-2-carboxylic acid can be particularly tricky due to the electronic nature of the indole ring.

Causality & Troubleshooting Steps:

  • Low Reactivity of the Activated Ester: With hindered amines, the nucleophilic attack on the EDC/HOBt-activated ester is slow, allowing the activated intermediate to decompose or react with other nucleophiles.

    • Solution: Switch to a more potent coupling reagent. Urionium-based reagents like HATU or HBTU are highly effective for hindered couplings as they generate a more reactive activated species.

  • Conversion to Acid Chloride: For very difficult couplings, a more robust method is to first convert the carboxylic acid to the more reactive acid chloride.

    • Protocol: Treat the indole-2-carboxylic acid with oxalyl chloride or thionyl chloride (SOCl₂) in an inert solvent like DCM or THF with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acid chloride can be reacted immediately with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.

  • Reaction Conditions: Ensure the reaction is run under anhydrous conditions and at an appropriate temperature. Sometimes, gentle heating (40-50 °C) can overcome the activation barrier for hindered substrates, but monitor for decomposition.[13]

Reagent ClassExamplesRecommended Use Case
CarbodiimideEDC, DCCSimple, unhindered primary/secondary amines.[14]
Urionium/PhosphoniumHATU, HBTU, PyBOPSterically hindered amines, electron-deficient amines, low-racemization needs.
Acid Halide PrecursorOxalyl Chloride, SOCl₂Very hindered or unreactive amines where other methods fail.

Table 1: Common Amide Coupling Reagents for Indole-2-Carboxylic Acids.

A: Thermal decarboxylation of indole-2-carboxylic acid typically requires high temperatures in solvents like quinoline, which can lead to product degradation and difficult purification.[7] The mechanism involves the formation of a zwitterionic intermediate, which is stabilized by the indole nitrogen.

Causality & Troubleshooting Steps:

  • High Activation Energy: The thermal process has a high activation energy barrier.

    • Solution: Catalysis can dramatically lower this barrier. The use of a copper catalyst is a well-established method for improving decarboxylation efficiency. Heating the indole-2-carboxylic acid with a catalytic amount of copper(I) oxide (Cu₂O) or copper powder in a high-boiling solvent like quinoline or PEG-400 can facilitate the reaction at significantly lower temperatures (e.g., 160-180 °C) and improve yields.[15]

  • Solvent Effects: The choice of solvent can influence the stability of the intermediates.

    • Solution: If quinoline is problematic, consider other high-boiling polar aprotic solvents that can help stabilize the charged intermediates. Microwave-assisted decarboxylation can also be an effective strategy to reduce reaction times and improve outcomes.[16]

Section 2: Frequently Asked Questions (FAQs)

A: The choice depends primarily on the availability of starting materials and the substitution pattern of your target molecule.

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials Arylhydrazines and pyruvic acid (or its ester).o-Nitrotoluenes and diethyl oxalate.[5]
Key Transformation Acid-catalyzed intramolecular cyclization.[12]Base-catalyzed condensation followed by reductive cyclization.[6]
Advantages Highly versatile due to wide availability of hydrazines; often a one-pot cyclization.Good for targets where the corresponding o-nitrotoluene is readily available.
Disadvantages Fails with certain electron-donating substituents; regioselectivity can be an issue with unsymmetrical ketones.[10][11]Multi-step process with potential for lower overall yield; limited by availability of substituted o-nitrotoluenes.[3]

Recommendation: The Fischer synthesis is generally more flexible and widely used. Opt for the Reissert synthesis if your desired substitution pattern is more easily accessed from a commercially available o-nitrotoluene.

synthesis_choice start Target: Substituted Indole-2-Carboxylic Acid check_starting_material Which precursor is more accessible? start->check_starting_material reissert_path Use Reissert Synthesis check_starting_material->reissert_path Substituted o-Nitrotoluene fischer_path Use Fischer Synthesis check_starting_material->fischer_path Substituted Arylhydrazine

Caption: Simplified decision process for choosing a synthesis route.

A: The N-H proton of the indole ring is weakly acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant band tailing or streaking.

Solution: To mitigate this, add a small amount of a volatile base to your eluent system.

  • Recommended Additive: 0.5-1% triethylamine (TEA) or 0.1-0.5% pyridine in your ethyl acetate/hexane (or DCM/methanol) mobile phase will neutralize the active sites on the silica, leading to much sharper peaks and better separation.

A: A combination of IR, ¹H NMR, and ¹³C NMR spectroscopy is essential.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Acid): A very broad absorption from ~2500-3300 cm⁻¹.[1]

    • N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.[17]

    • C=O Stretch (Acid/Ester/Amide): A strong, sharp absorption typically between 1650-1750 cm⁻¹. The exact position depends on the derivative (acids are lower, esters are higher).[18]

  • ¹H NMR Spectroscopy:

    • Indole N-H: A broad singlet, typically far downfield (>10 ppm), which is D₂O exchangeable.[19]

    • Carboxylic Acid O-H: A very broad singlet, also far downfield (>11 ppm) and D₂O exchangeable.

    • Indole C3-H: A characteristic singlet or doublet (depending on coupling) between 7.0-7.5 ppm. This proton is a useful diagnostic for confirming the 2-substitution pattern.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A peak in the 160-180 ppm range.

    • Indole C2: This carbon, being attached to both the nitrogen and the carboxylic acid, will appear downfield, often in the 135-145 ppm range.

Section 3: Key Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Fischer Indole Synthesis of an Ethyl Indole-2-carboxylate
  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (5-10 mL per mmol of hydrazine). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the hydrazine.

  • Cyclization: To the same flask, add the acid catalyst. For a robust reaction, add zinc chloride (ZnCl₂, 1.5 eq). Alternatively, bubble dry HCl gas through the solution or use polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture to reflux (typically 70-100 °C, depending on the solvent and catalyst) and monitor by TLC. Reaction times can vary from 2 to 24 hours.[20]

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Add water and crushed ice to the residue. If a solid precipitates, filter and wash with cold water. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, potentially with 1% TEA) to yield the pure ethyl indole-2-carboxylate.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 5 mL per mmol). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the desired amine (1.1-1.2 eq) to the activated mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.[14]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by silica gel column chromatography or recrystallization.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
  • Problems with Fischer indole synthesis. Reddit.
  • WO2008072257A2 - Process for the preparation of indole derivatives.
  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing.
  • (PDF) Reissert Indole Synthesis.
  • an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). Benchchem.
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
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  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central.
  • indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
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  • Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformyl
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
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Technical Support Center: A-Z Guide to Improving the Yield of 3-(Carboxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to this valuable indole derivative. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate common challenges and significantly improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Primary Synthetic Pathway

The most robust and widely adopted method for synthesizing the this compound core structure involves a two-stage process: the Japp-Klingemann reaction followed by the Fischer indole synthesis . This pathway offers flexibility and generally utilizes accessible starting materials. The process concludes with the hydrolysis of the resulting diester to yield the target diacid.

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide & Optimization Strategies

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Part 1: The Japp-Klingemann Reaction

Question 1: "My yield of the phenylhydrazone intermediate is very low or non-existent. What are the most likely causes?"

This is a frequent challenge, often boiling down to two critical parameters: the stability of your diazonium salt and the pH of the coupling reaction.

Answer:

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.[1][2] Success hinges on carefully controlling the reaction environment.

  • Expert Analysis (Causality):

    • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially above 5 °C. Decomposition leads to a lower concentration of your electrophile, directly impacting yield. The synthesis must be performed in the cold.

    • Incorrect Reaction pH: The reaction requires the deprotonation of the β-keto-ester to form a nucleophilic enolate.[1] This is favored under basic conditions. However, the diazonium salt electrophile is most stable under acidic conditions and decomposes rapidly in strongly basic solutions. Therefore, a precise pH window is essential for the reaction to proceed efficiently.

    • Inefficient Enolate Formation: Even with the correct pH, the choice and amount of base can affect the concentration of the enolate available for coupling.

  • Recommended Solutions & Protocol:

    • Diazotization: Always prepare the aryl diazonium salt fresh. Dissolve your aniline precursor in aqueous HCl and cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper, indicating completion. Use this solution immediately.

    • Coupling Reaction: In a separate flask, dissolve your β-keto-ester (e.g., diethyl 2-acetylpentanedioate) in a suitable solvent like ethanol. Cool this solution to below 10 °C. The critical step is to adjust the pH. Add a base (e.g., sodium acetate or potassium hydroxide solution) to bring the pH into the optimal range of 4-5. Add the freshly prepared, cold diazonium salt solution slowly to the β-keto-ester solution, continuously monitoring and maintaining the temperature and pH.

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CPrevents premature decomposition of the diazonium salt.
Coupling Temp. < 10 °CBalances reaction rate with reagent stability.
Coupling pH 4–5Optimal compromise for enolate formation and diazonium salt stability.
Reagent Addition Slow, dropwise additionEnsures consistent temperature and pH control, preventing side reactions.
Part 2: The Fischer Indole Synthesis

Question 2: "The Fischer indole cyclization of my hydrazone gives a low yield and a lot of tar-like byproducts. How can I improve this?"

The Fischer indole synthesis is a powerful but often harsh reaction. The choice of acid catalyst and temperature are paramount to achieving a high yield and clean product.[2][3]

Answer:

This step involves an acid-catalyzed intramolecular cyclization of the phenylhydrazone. The mechanism proceeds through a critical[4][4]-sigmatropic rearrangement.[3][5] The harsh conditions required can often lead to degradation if not properly controlled.

  • Expert Analysis (Causality):

    • Inappropriate Acid Catalyst: The strength and type of acid catalyst dramatically influence the reaction. A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can promote polymerization and decomposition, leading to the tar you are observing.

    • Excessive Temperature: High temperatures can accelerate the desired reaction but also significantly increase the rate of side reactions and decomposition of the sensitive indole core.

    • Atmosphere Control: Indole derivatives can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

  • Recommended Solutions & Protocol:

    • Catalyst Selection: The ideal catalyst depends on the specific substrate. Polyphosphoric acid (PPA) is often a good starting point as it acts as both the catalyst and the solvent. However, other catalysts can be more effective. Experimentation is key.

Acid CatalystTypical ConditionsAdvantages & Considerations
Polyphosphoric Acid (PPA) 80–120 °CEffective, acts as solvent. Workup can be difficult (hydrolysis).
Sulfuric Acid in Ethanol RefluxStrong acid, readily available. Can cause charring if not controlled.
Zinc Chloride (ZnCl₂) 150–180 °C (neat or in solvent)Classic Lewis acid catalyst. High temperatures are often required.[3]
Brønsted Acidic Ionic Liquids 80–110 °CMilder conditions, often recyclable, can improve regioselectivity.[3]

digraph "Fischer_Indole_Mechanism" {
graph [splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", fontsize=10];

A [label="Phenylhydrazone"]; B [label="Ene-hydrazine\n(Tautomer)"]; C [label="Protonated Intermediate"]; D [label="[3,3]-Sigmatropic\nRearrangement Product"]; E [label="Rearomatization"]; F [label="Cyclization & Aminal Formation"]; G [label=<<b>Indole Product>>];

A -> B [label="Tautomerization"]; B -> C [label="Protonation (H+)"]; C -> D [label=<<b>Key [3,3]-Sigmatropic Shift>>, color="#EA4335", fontcolor="#EA4335"]; D -> E [label="Loss of H+"]; E -> F [label="Nucleophilic Attack"]; F -> G [label="Elimination of NH3"]; }

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Part 3: Final Hydrolysis Step

Question 3: "My final saponification step is either incomplete or seems to be degrading my product. How can I ensure complete hydrolysis to the diacid?"

Hydrolysis of the diethyl ester to the target dicarboxylic acid can be challenging due to the stability of the ester groups and the potential for the indole ring to degrade under harsh conditions.

Answer:

Saponification is the standard method for this conversion. The key is to find conditions that are strong enough to hydrolyze both esters without causing decarboxylation or other side reactions.

  • Expert Analysis (Causality):

    • Incomplete Hydrolysis: One or both ester groups may be resistant to hydrolysis, especially if sterically hindered. This requires more forcing conditions—either higher temperatures, longer reaction times, or a higher concentration of the base.

    • Product Degradation: The indole nucleus can be sensitive to strongly basic conditions, particularly at high temperatures over extended periods.[6] Finding the right balance is crucial.

    • Precipitation Issues: As the hydrolysis proceeds, the sodium or potassium salt of the dicarboxylic acid is formed. If this salt precipitates from the reaction mixture, it can slow down or halt the reaction.

  • Recommended Solutions & Protocol:

    • Optimized Conditions: A common and effective method is to use a 2-5 M solution of potassium hydroxide (KOH) in a mixture of ethanol and water. Reflux the reaction mixture and monitor its progress by TLC or HPLC. If the reaction stalls, you can increase the concentration of KOH or the proportion of water in the solvent mixture to improve the solubility of the carboxylate salt.

    • Workup Procedure: After the reaction is complete (typically 2-6 hours), cool the mixture and dilute it with water. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities. Carefully acidify the cold aqueous layer with concentrated HCl until the pH is ~1-2. The desired this compound should precipitate as a solid.

    • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes to this molecule? A1: Yes, while the Japp-Klingemann/Fischer indole synthesis is common, other methods exist. For instance, routes starting from indole-2-carboxylic acid and introducing the carboxymethyl group at the 3-position via electrophilic substitution are possible, though they may present their own regioselectivity challenges.[7]

Q2: What are the primary safety concerns I should be aware of? A2: Aryl diazonium salts can be explosive when isolated and dry; always generate and use them in solution. Many reagents used, such as strong acids (PPA, H₂SO₄) and bases (KOH), are highly corrosive. The final product itself is classified as harmful if swallowed and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[8]

Q3: How do I properly store the final product? A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is stable under these conditions, but protection from light is also advisable to prevent long-term degradation.

References

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
  • Japp-Klingemann reaction - chemeurope.com. (URL: )
  • This compound | 31529-27-8 - Biosynth. (URL: )
  • 3-(Carboxymethyl)
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

  • Japp–Klingemann reaction - Wikipedia. (URL: [Link])

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - ResearchGate. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

  • On the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis - RSC Publishing. (URL: [Link])

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Technical Support Center: Purification of 3-(Carboxymethyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. Drawing from established chemical principles and field-proven techniques, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of a high-purity product.

Introduction to Purification Challenges

This compound is a polar, di-acidic molecule, which can present unique challenges during purification. Its two carboxylic acid groups confer significant polarity, potentially leading to issues such as poor solubility in common non-polar organic solvents and streaking during silica gel chromatography. The indole ring itself is susceptible to oxidation, and potential impurities from synthesis, such as starting materials or by-products, must be effectively removed to ensure the final product's integrity. This guide will address these challenges with practical and scientifically grounded solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product "streaks" or "tails" on TLC plate and column chromatography. The highly polar carboxylic acid groups are interacting strongly with the acidic silica gel, leading to slow and uneven elution.Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent system. This will protonate the carboxylate groups, reducing their interaction with the silica gel and resulting in sharper bands.[1][2]
Low recovery of the product after column chromatography. The product is too polar for the chosen eluent and is irreversibly adsorbed onto the silica gel.- Increase the polarity of the eluent gradually. A gradient elution from a less polar solvent system (e.g., ethyl acetate/hexane) to a more polar one (e.g., methanol/dichloromethane) may be effective.- Consider using a different stationary phase, such as reverse-phase silica (C18) or alumina.
Difficulty in achieving complete dissolution of the crude product for recrystallization. The compound has poor solubility in single organic solvents.- Use a mixed solvent system. For polar compounds, a combination of a solvent in which the compound is soluble (e.g., methanol, ethanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water, hexane, or heptane) is often effective.[3]- Ensure the solvent is heated to its boiling point to maximize solubility.
Product "oils out" instead of crystallizing during recrystallization. The solution is too concentrated, or the cooling process is too rapid, leading to the separation of the product as a liquid rather than a solid.- Add a small amount of the primary recrystallization solvent to the hot solution to make it slightly less saturated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice.
Purified product is still colored. Colored impurities are co-eluting or co-crystallizing with the product.- During acid-base extraction, ensure complete separation of the layers.[4]- Before recrystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal.[5]
Incomplete separation of starting materials or by-products. The polarity of the impurities is very similar to that of the product.- Optimize the column chromatography solvent system by testing various ratios of polar and non-polar solvents on a TLC plate.- Consider an alternative purification method, such as acid-base extraction, which separates compounds based on their acidic/basic properties rather than polarity alone.

Purification Protocols

Method 1: Acid-Base Extraction and Fractional Crystallization

This method leverages the acidic nature of the two carboxyl groups to separate the target compound from non-acidic impurities. It is particularly effective for a first-pass purification of a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Salt Formation: Transfer the solution to a separatory funnel and add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), in portions. Swirl the funnel gently and vent frequently to release the carbon dioxide gas that is formed. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been transferred to the aqueous phase.

  • Removal of Basic Impurities (Optional): If basic impurities are suspected, the organic layer can be washed with a dilute acid solution (e.g., 1 M HCl).

  • Fractional Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring. Monitor the pH of the solution.

    • Impurities may precipitate at different pH values. A patent for the purification of the related indole-2-carboxylic acid suggests that some impurities may precipitate at a pH of 7-8.[5] If a precipitate forms at this pH, it can be removed by filtration.

    • Continue to add acid until the pH reaches the isoelectric point of the desired product (typically in the range of pH 2-5 for dicarboxylic acids), at which point the pure this compound will precipitate out of the solution.[5]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and dry it under vacuum.

AcidBasePurification Crude Crude Product in Ethyl Acetate AddBase Add aq. NaHCO3 (forms water-soluble salt) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer (Non-acidic impurities) Separate->Organic Discard Aqueous Aqueous Layer (Product as salt) Separate->Aqueous Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Product Filter->Pure

Workflow for Acid-Base Purification
Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a polar compound, careful selection of the mobile phase is crucial.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin eluting with a relatively non-polar solvent mixture, such as 9:1 hexane/ethyl acetate.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 9:1 to 1:1 hexane/ethyl acetate, and then switching to a more polar system like 9:1 dichloromethane/methanol if the compound does not elute.

    • To prevent streaking, add 0.5-1% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

TLC Solvent System (for monitoring) Expected Behavior
7:3 Hexane/Ethyl Acetate + 1% Acetic AcidProduct should have a low Rf value, indicating it is retained on the silica.
1:1 Hexane/Ethyl Acetate + 1% Acetic AcidProduct should show increased mobility (higher Rf).
9:1 Dichloromethane/Methanol + 1% Acetic AcidProduct should elute from the column.
Method 3: Recrystallization

Recrystallization is an effective final purification step to obtain a highly crystalline product. The choice of solvent is critical.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as methanol/water or ethyl acetate/hexane, is often effective for polar compounds.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen primary solvent (e.g., methanol). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature.

    • If using a mixed solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Recrystallization cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation a Crude Product b Add minimum hot solvent a->b c Hot gravity filtration (if impurities or charcoal) b->c d Slow cooling to room temp. c->d e Ice bath d->e f Vacuum filtration e->f g Wash with cold solvent f->g h Dry under vacuum g->h i Pure Crystalline Product h->i

Recrystallization Workflow

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify a completely unknown crude sample of this compound?

A1: An acid-base extraction is an excellent first step. It is a robust method that separates your acidic product from neutral and basic impurities, significantly cleaning up the sample before attempting more sensitive techniques like chromatography or recrystallization.

Q2: I am still seeing a streak on my TLC plate even after adding acetic acid to the eluent. What should I do?

A2: If streaking persists, you can try increasing the concentration of acetic acid slightly (up to 2%). Alternatively, using a more polar solvent system from the start, such as a mixture of dichloromethane and methanol with acetic acid, might resolve the issue. The di-acid nature of your compound makes it particularly polar.

Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A3: It is generally recommended to use a weak base like sodium bicarbonate. Strong bases like sodium hydroxide could potentially hydrolyze other functional groups if present as impurities or, in some cases, could lead to side reactions with the indole ring, especially if the reaction mixture is heated.

Q4: My product won't crystallize from any single solvent. What are my options?

A4: A mixed-solvent recrystallization is the best approach. Find a solvent in which your compound is readily soluble (like methanol or ethanol) and another miscible solvent in which it is poorly soluble (like water or hexane). Dissolve your compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution just becomes cloudy. Re-clarify with a drop or two of the hot "good" solvent and then cool slowly.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed by several methods. Thin Layer Chromatography (TLC) using an appropriate solvent system should show a single spot. High-Performance Liquid Chromatography (HPLC) is a more quantitative method. Additionally, obtaining a sharp melting point that corresponds to the literature value is a good indicator of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify any remaining impurities.

References

  • CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. Available at: [Link]

  • 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. Available at: [Link]

  • Recrystallization - HBCSE. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Synthesis of indoline-2-carboxylic acid - PrepChem.com. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES - WIPO Patentscope. Available at: [Link]

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  • Acid-Base Extraction. - University of Missouri–St. Louis. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

  • Please give suggestion: high polar impurity purification - Chromatography Forum. Available at: [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • TLC tailing and carboxylic acid? - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. - Saddleback College. Available at: [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. Available at: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available at: [Link]

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Technical Support Center: Stability Studies of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this molecule. Given the limited publicly available stability data for this specific compound, this document synthesizes information from related indole derivatives, fundamental chemical principles, and regulatory guidelines to provide a robust framework for your investigations.

Our approach is grounded in anticipating potential degradation pathways and providing proactive solutions to challenges you may encounter during your experimental work. This guide will equip you with the foundational knowledge and practical protocols to design and execute meaningful stability studies.

Section 1: Understanding the Stability Landscape of this compound

The stability of this compound is governed by the chemical functionalities present in its structure: the indole ring, a carboxylic acid at the 2-position, and a carboxymethyl group at the 3-position. Each of these moieties is susceptible to degradation under certain stress conditions.

  • The Indole Ring: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation.[1] This can lead to the formation of oxindoles, dioxindoles, and potentially oligomeric or polymeric degradation products. The C2-C3 double bond is a primary site for oxidative attack.

  • Carboxylic Acid Groups: The two carboxylic acid groups introduce pH-dependent stability considerations.[2] At certain pH values, decarboxylation may be a potential degradation pathway, particularly under thermal stress. Furthermore, in the presence of alcoholic solvents or excipients, there is a risk of esterification.

  • Carboxymethyl Group: The acetic acid moiety at the 3-position is structurally similar to indole-3-acetic acid (IAA). IAA is known to be susceptible to photodegradation and oxidative decarboxylation.[3][4][5]

Based on these structural features, a comprehensive stability study should investigate the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress, as mandated by ICH guidelines.[6]

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues that may arise during the stability testing of this compound.

FAQs

Q1: What are the primary degradation pathways I should expect for this molecule?

A1: Based on its structure, the most probable degradation pathways are:

  • Oxidation: Oxidation of the indole ring is a primary concern, potentially leading to the formation of oxindoles and dioxindoles.[1] Oxidative decarboxylation of the carboxymethyl group is also a possibility.

  • Photodegradation: Indole derivatives are often light-sensitive.[3] Exposure to UV or even ambient light could lead to complex degradation profiles.

  • Decarboxylation: Under thermal stress, decarboxylation of one or both carboxylic acid groups may occur. The decarboxylation of indole-3-acetic acid is a known process.[5]

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, the carboxylic acid groups' ionization state can influence solubility and reactivity at different pH levels.

Q2: I am observing a significant loss of the main peak in my oxidative stress samples, but no major degradation peaks. What could be happening?

A2: This is a common issue, often referred to as poor "mass balance." Several factors could be at play:

  • Formation of Non-UV Active Degradants: The degradation products may lack a significant chromophore, making them undetectable by UV-based HPLC methods.

  • Formation of Volatile Degradants: Decarboxylation, for instance, would produce CO2, which would not be detected by HPLC.

  • Precipitation of Degradants: The degradation products might be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption to Container Surfaces: Highly polar or charged degradants might adsorb to the walls of your sample vials.

Q3: My peak purity analysis for the main peak is failing in the photostability samples. What does this indicate?

A3: A failing peak purity test suggests that one or more degradation products are co-eluting with the parent compound.[7] This is common in photostability studies where a multitude of degradants can be formed. It indicates that your current HPLC method is not "stability-indicating" and requires further optimization to resolve the co-eluting peaks.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Incrementally increase the stressor concentration (e.g., acid/base/H₂O₂ concentration), temperature, or duration of exposure.
The molecule is highly stable under the tested conditions.Document the conditions tested and the results. Consider using more aggressive, yet relevant, stress conditions if scientifically justified.
Excessive degradation (>20%) observed. [8]Stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. A kinetic study with multiple time points can help identify the optimal duration.
Poor peak shape (tailing or fronting) for the main peak or degradants. Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid groups.
Column overload.Reduce the injection volume or sample concentration.
Inconsistent retention times. Inadequate column equilibration.Increase the column equilibration time between injections.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Poor mass balance. [9][10]Formation of non-UV active or volatile degradants.Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.
Degradant precipitation.Visually inspect samples for precipitates. Try a different diluent with higher solubilizing power.

Section 3: Experimental Protocols

The following protocols are designed as a starting point for your stability studies. They should be adapted based on the observed stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or another suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Follow a similar procedure as for acid hydrolysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours. If needed, increase the H₂O₂ concentration to 30%.[11]

    • Thermal Degradation: Expose the solid compound to dry heat at a temperature above its expected long-term storage temperature (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to the same thermal stress.

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before injection into the HPLC.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method (see Section 3.2 for a starting method).

Stability-Indicating HPLC Method (Starting Point)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Suggested Starting Point):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detector, scan from 200-400 nm. Monitor at the λmax of the parent compound.

Method Validation Considerations: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Peak purity analysis of the stressed samples is crucial to prove the stability-indicating nature of the method.

Section 4: Visualizing Experimental Workflows and Degradation Pathways

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (0.1M HCl, RT/60°C) Analysis HPLC-PDA/MS Analysis Acid->Analysis Analyze Samples Base Basic (0.1M NaOH, RT/60°C) Base->Analysis Analyze Samples Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Analyze Samples Thermal Thermal (80°C, Solid & Solution) Thermal->Analysis Analyze Samples Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples API API Sample (Solid & Solution) API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photo Expose to Report Data Interpretation - Peak Purity - Mass Balance - Degradation Profile Analysis->Report

Caption: Workflow for conducting forced degradation studies on this compound.

Predicted Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress cluster_photo Photodegradation Parent This compound Oxindole Oxindole Derivatives Parent->Oxindole Oxidation Oxidative_Decarboxylation Oxidative Decarboxylation Products Parent->Oxidative_Decarboxylation Oxidation Decarboxylation_C2 Decarboxylation at C2 Parent->Decarboxylation_C2 Heat Decarboxylation_C3 Decarboxylation at C3-carboxymethyl Parent->Decarboxylation_C3 Heat Photo_Products Complex Mixture of Photodegradants Parent->Photo_Products Light (UV/Vis) Dioxindole Dioxindole Derivatives Oxindole->Dioxindole Further Oxidation

Caption: Predicted degradation pathways for this compound under various stress conditions.

Section 5: Data Summary Table

The following table summarizes the expected outcomes of the forced degradation studies based on the known chemistry of related compounds. This should be used as a guide and populated with your experimental data.

Stress Condition Typical Reagents/Parameters Potential Degradation Products Analytical Challenges
Acid Hydrolysis 0.1 M - 1 M HCl, RT - 60°CMinimal degradation expected, potential for decarboxylation at higher temperatures.Monitoring for subtle changes in the chromatogram.
Base Hydrolysis 0.1 M - 1 M NaOH, RT - 60°CMinimal degradation expected.Potential for salt formation affecting chromatography.
Oxidation 3% - 30% H₂O₂, RTOxindoles, Dioxindoles, C-C dimers, Oxidative decarboxylation products.[1]Multiple degradation peaks, potential for co-elution.
Thermal Degradation 80°C (or higher), Solid & SolutionDecarboxylation products.Detection of volatile degradants (CO₂).
Photodegradation ICH Q1B conditionsComplex mixture of various degradants.[3]Poor peak purity, numerous small peaks, difficult to achieve mass balance.

References

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Sources

Technical Support Center: Synthesis of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. We understand the nuances and challenges involved in indole chemistry and have structured this resource as a series of practical, in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and provide a causal understanding of common side reactions and procedural pitfalls, enabling you to optimize your synthesis for yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for this compound?

A1: A prevalent and highly effective strategy involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis . The synthesis typically starts with diethyl 2-acetyl-3-carboxypentanedioate (or a similar β-keto ester) and a substituted aniline. The resulting diester of the target indole is then hydrolyzed in a final step. This route is favored for its convergency and the wide availability of starting materials.

Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?

A2: Low yields in this synthesis commonly originate from two critical areas:

  • The Fischer Cyclization: This step often requires harsh acidic and thermal conditions, which can lead to substrate degradation, charring, or the formation of regioisomeric byproducts.

  • The Final Hydrolysis: The C2-carboxylic acid group on the indole ring is thermally and acid/base labile. It is highly susceptible to decarboxylation, especially during saponification of the ester precursor if conditions are too harsh (e.g., high temperature, prolonged reaction time).[1][2]

Q3: I observe a significant byproduct that is more nonpolar than my target di-acid on TLC. What is it likely to be?

A3: The most probable byproduct matching this description is indole-3-acetic acid . This results from the decarboxylation of the C2-carboxylic acid group. Another possibility, though often more polar than the starting material, is the mono-ester resulting from incomplete hydrolysis.

Q4: How can I confirm the structure of my final product and key byproducts?

A4: A combination of standard analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic indole N-H proton (typically a broad singlet >10 ppm), aromatic protons, and two distinct aliphatic signals for the -CH₂-COOH groups. The decarboxylated byproduct, indole-3-acetic acid, will lack the C2-COOH signal and its adjacent CH₂ signal will show a different chemical shift.

  • ¹³C NMR: The presence of three carbonyl signals (two carboxylic acids and the indole C2) is a key indicator for the desired product.

  • LC-MS: This is invaluable for confirming the molecular weight (219.19 g/mol ) and identifying byproducts like the decarboxylated species (MW 175.18 g/mol ).[3]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides in-depth, cause-and-effect analyses of specific experimental problems.

Problem 1: Decarboxylation at the C2-Position During Final Hydrolysis

Question: During the final saponification of my diethyl ester precursor, I'm losing the C2-carboxyl group, leading to high levels of indole-3-acetic acid. How can I prevent this?

Causality: The C-C bond at the C2 position of the indole ring is relatively weak and prone to cleavage under harsh conditions. When the C2-carboxylate is formed during hydrolysis, the intermediate can easily lose CO₂, particularly when heated in either strong acid or strong base.[1][4] This is the most significant and common side reaction in this synthesis.

Troubleshooting Protocol & Optimization:

A. Mitigation Strategy: Milder Hydrolysis Conditions The key is to avoid high temperatures.

  • Recommended Reagents: Switch from NaOH/KOH in refluxing ethanol/water to Lithium Hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is sufficiently nucleophilic to hydrolyze the esters at 20-25°C, minimizing the thermal energy available to drive decarboxylation.

  • Reaction Monitoring: Diligently monitor the reaction by TLC or LC-MS. The reaction should be complete within 12-24 hours. Do not let it run unnecessarily long.

  • Workup Procedure: Once the reaction is complete, neutralize the mixture carefully with cold (0°C) 1N HCl to pH ~2-3. Do not overshoot the pH into a strongly acidic regime. Promptly extract the product into a polar organic solvent like ethyl acetate.

  • Solvent Removal: Concentrate the organic extracts under reduced pressure without excessive heating. Keep the water bath temperature below 40°C.

B. Alternative Decarboxylation-Resistant Methods For particularly sensitive substrates, consider catalytic methods for decarboxylation if the goal were to synthesize the C2-unsubstituted indole. However, to preserve the C2-carboxyl group, mildness is paramount. Some literature suggests using copper catalysts in solvents like dimethylacetamide for decarboxylation, highlighting the lability of this functional group.[5]

Parameter Problematic Condition Optimized Condition Rationale
Base 2M NaOH or KOH1M LiOHLiOH is effective at lower temperatures.
Temperature Reflux (80-100°C)Room Temperature (20-25°C)Minimizes thermal energy for decarboxylation side reaction.
Solvent EthanolTHF / Water (3:1)Excellent solvent system for many organic substrates.
Workup Hot AcidificationCold (0°C) AcidificationReduces risk of acid-catalyzed decarboxylation.
Problem 2: Competing Side Reactions in the Japp-Klingemann Reaction

Question: My Japp-Klingemann reaction to form the precursor hydrazone is low-yielding. I'm isolating a stable, colored compound instead of the desired product.

Causality: The Japp-Klingemann reaction involves the coupling of a diazonium salt with an enolate of a β-keto ester. The initial product is an azo compound. For the reaction to proceed to the desired hydrazone, this azo intermediate must undergo hydrolysis and decarboxylation (of the acyl group). If the pH and temperature are not optimal, the azo compound can be isolated or decompose into numerous side products.[6]

Troubleshooting Protocol & Optimization:

  • pH Control is Critical: The reaction is typically run under basic or buffered conditions to facilitate both the coupling and the subsequent rearrangement/hydrolysis. After coupling the diazonium salt, the mixture often needs to be made more basic to drive the cleavage of the acetyl group. Maintain the pH carefully, often using a sodium acetate or sodium hydroxide solution.

  • Temperature Management: Prepare the diazonium salt at 0-5°C to ensure its stability. During the coupling reaction, maintain this low temperature. A gradual warm-up to room temperature may be required to complete the rearrangement to the hydrazone.

  • Isolate the Hydrazone: Ensure the reaction has fully converted the azo intermediate to the hydrazone before proceeding to the Fischer cyclization. The hydrazone is typically a crystalline solid that can be isolated and purified, providing a clean starting material for the next step.

Workflow: Japp-Klingemann to Fischer Synthesis

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis A Aniline Derivative C Diazonium Salt A->C NaNO₂, HCl 0-5 °C B Diethyl 2-acetyl-3- carboxypentanedioate D Hydrazone Intermediate B->D NaOAc or NaOH pH control C->D NaOAc or NaOH pH control E Indole Diester D->E Acid Catalyst (e.g., PPA, H₂SO₄) Heat F Final Di-acid Product E->F LiOH, THF/H₂O Room Temp (GOOD) G Decarboxylation Byproduct E->G NaOH, Reflux (BAD)

Caption: Synthetic workflow highlighting critical stages.

Problem 3: Product Degradation via Oxidation

Question: My final product seems to discolor and show new impurities upon standing or during column chromatography. What is causing this instability?

Causality: The indole nucleus is an electron-rich heterocycle and is highly susceptible to aerial or chemical oxidation.[7] The presence of activating groups like carboxylic acids can exacerbate this. Oxidation can occur at the C2, C3, or nitrogen positions, leading to a complex mixture of byproducts, often colored.[7][8]

Troubleshooting Protocol & Optimization:

  • Inert Atmosphere: During the reaction, workup, and particularly during solvent evaporation, maintain an inert atmosphere (Nitrogen or Argon) where possible.

  • Degassed Solvents: For purification via chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Use: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent oxidative degradation.

  • Storage: Store the final, purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20°C).

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Q1 Is the main impurity nonpolar and MW ~175? Start->Q1 A1 Issue: C2-Decarboxylation Solution: - Use LiOH at Room Temp for hydrolysis. - Use cold, careful acidic workup. - Avoid heat during solvent removal. Q1->A1 Yes Q2 Did the Japp-Klingemann reaction fail? Q1->Q2 No End Purer Product, Higher Yield A1->End A2 Issue: Azo intermediate formed Solution: - Strictly control pH. - Maintain low temp (0-5 °C) initially. - Ensure full conversion before next step. Q2->A2 Yes Q3 Does the product degrade upon standing? Q2->Q3 No A2->End A3 Issue: Oxidation Solution: - Work under inert atmosphere (N₂/Ar). - Use degassed solvents for chromatography. - Store cold, dark, and under inert gas. Q3->A3 Yes A3->End

Caption: Decision tree for troubleshooting common issues.

References
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  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Retrieved from [Link]

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  • PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

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Technical Support Center: Scale-Up of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this process from the bench to larger-scale production. Our focus is on providing practical, experience-driven insights to ensure the robustness and efficiency of your synthesis.

I. Frequently Asked Questions (FAQs)

Here are some of the common initial questions encountered during the scale-up of this compound synthesis:

Q1: Which synthetic route is most suitable for the large-scale production of this compound?

A1: The most common and often scalable routes to substituted indole-2-carboxylic acids are the Reissert synthesis and a combination of the Japp-Klingemann reaction followed by Fischer indole synthesis .[1][2][3] The choice between them depends on the availability and cost of starting materials, as well as the desired impurity profile. The Reissert synthesis, starting from o-nitrotoluene derivatives, is a robust method.[2] The Japp-Klingemann/Fischer indole approach offers versatility in introducing substituents.[1][3]

Q2: What are the critical quality attributes of the starting materials that can impact the synthesis?

A2: The purity of your starting materials is paramount. For instance, in the Reissert synthesis, impurities in the o-nitrotoluene precursor can lead to the formation of undesired side-products that are difficult to remove in downstream processing.[4] Similarly, in the Fischer indole synthesis, the purity of the arylhydrazine is critical, as impurities can interfere with the cyclization step.[5] It is crucial to establish clear specifications for all raw materials and analytical methods to verify their quality before use.[4][6]

Q3: My reaction mixture is turning dark, almost black, during the cyclization step. Is this normal?

A3: While some color change is expected, a very dark or black reaction mixture can indicate thermal decomposition or the formation of polymeric byproducts. This is particularly a concern at elevated temperatures required for some indole syntheses.[5] Ensure your temperature control is precise and consider if a lower reaction temperature with a more active catalyst or a different solvent could be employed. In-process monitoring by HPLC can help distinguish between product formation and degradation.

Q4: I'm observing poor and inconsistent yields upon scaling up the reaction. What are the likely causes?

A4: Inconsistent yields during scale-up often point to issues with mass and heat transfer. A reaction that works well in a small flask with efficient stirring and heating may behave differently in a large reactor. Hot spots can lead to side reactions and degradation.[5] Ensure adequate mixing and temperature control throughout the reactor. Also, consider the impact of extended reaction times at a larger scale, which can lead to the degradation of sensitive intermediates.

Q5: What is the best method for purifying the final product on a large scale?

A5: For a dicarboxylic acid like this compound, purification will likely involve a combination of techniques. The primary method will be crystallization . The choice of solvent system is critical and will require optimization to ensure good recovery and effective impurity rejection.[7] Washing the crude solid with appropriate solvents can remove specific impurities. If isomeric impurities are a concern, preparative chromatography may be necessary, although this can be costly and challenging to scale.[8][9]

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to challenges you may face during the scale-up process.

Guide 1: Low Yield and Purity in the Indole Ring Formation Step
Observed Problem Potential Cause Troubleshooting Action & Scientific Rationale
Low conversion of starting materials Insufficient catalyst activity or loading: In the Fischer indole synthesis, the acid catalyst (e.g., polyphosphoric acid, zinc chloride) may not be active enough or used in insufficient quantity at a larger scale.[10]Action: Screen different acid catalysts and optimize the loading. Consider using a stronger acid or a Lewis acid that is more soluble in the reaction medium. Rationale: The catalyst is crucial for the[11][11]-sigmatropic rearrangement that leads to the indole ring.[10] Inadequate catalysis will stall the reaction at the hydrazone stage.
Poor quality of arylhydrazine: The presence of oxidized impurities or residual salts can inhibit the reaction.Action: Source high-purity arylhydrazine or purify the existing stock. Rationale: Arylhydrazines are susceptible to air oxidation. Oxidized byproducts can lead to tar formation and other side reactions.[5]
Formation of multiple byproducts Incorrect reaction temperature: Exceeding the optimal temperature can lead to side reactions such as N-N bond cleavage in the hydrazone intermediate or other decomposition pathways.[5]Action: Carefully control the reaction temperature. Perform a temperature optimization study at a smaller scale to identify the optimal range. Rationale: The desired cyclization has a specific activation energy. Providing excessive thermal energy can overcome the activation barriers for undesired reaction pathways.
Presence of reactive functional groups: If the substituents on your starting materials are not stable to the reaction conditions, they can lead to a complex mixture of products.Action: Consider using protecting groups for sensitive functionalities.[5] Rationale: Protecting groups mask reactive sites on the molecule, preventing them from participating in unwanted side reactions during the main transformation.
Difficulty in isolating the product Product is highly soluble in the reaction solvent. Action: After the reaction is complete, perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation. Alternatively, consider an extractive workup. Rationale: Proper solvent selection is key to efficient product isolation and minimizing losses.
Guide 2: Challenges in the Decarboxylation Step
Observed Problem Potential Cause Troubleshooting Action & Scientific Rationale
Incomplete decarboxylation Insufficient temperature or reaction time: The decarboxylation of indole-2-carboxylic acids often requires high temperatures.[2][12]Action: Gradually increase the reaction temperature and monitor the reaction progress by HPLC. Ensure the reaction is held at the target temperature for a sufficient duration. Rationale: Decarboxylation is a thermally driven process. The C-C bond cleavage requires a significant energy input to overcome the activation barrier.[12]
Inefficient catalyst: While often performed thermally, some decarboxylations are catalyzed. The catalyst may not be effective at the current conditions.Action: Consider the use of a catalyst such as copper powder or copper salts in a high-boiling solvent like quinoline or N,N-dimethylacetamide.[13] Rationale: The catalyst can coordinate with the carboxylate, stabilizing the transition state and lowering the activation energy for CO2 elimination.
Product degradation Excessive temperature: While high temperatures are needed, excessive heat can lead to the thermal degradation of the indole product.[12]Action: Find the optimal balance between the rate of decarboxylation and the rate of degradation. Consider performing the reaction under vacuum to allow for a lower boiling point and thus a lower reaction temperature. Rationale: Indole rings can be susceptible to thermal decomposition, especially in the presence of acid or base catalysts at high temperatures.
Difficult workup Use of high-boiling solvents like quinoline: These solvents can be difficult to remove completely on a large scale.Action: Explore alternative, lower-boiling solvents that still provide the necessary reaction temperature. If a high-boiling solvent is necessary, develop a robust purification strategy, such as extraction or distillation, to remove it effectively. Rationale: Residual high-boiling solvents can interfere with downstream crystallization and compromise the purity of the final product.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Fischer Indole Synthesis of a Substituted Indole-2-carboxylate
  • Hydrazone Formation:

    • Charge the reactor with the appropriate arylhydrazine hydrochloride and the keto-acid (e.g., pyruvic acid derivative).

    • Add a suitable solvent such as ethanol or acetic acid.

    • Stir the mixture at room temperature until the hydrazone formation is complete (monitor by TLC or HPLC).

  • Cyclization:

    • Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride) portion-wise, monitoring the internal temperature.

    • Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and hold until the cyclization is complete.

    • In-Process Check: Take periodic samples for HPLC analysis to monitor the disappearance of the hydrazone and the formation of the indole-2-carboxylate.

  • Workup and Isolation:

    • Cool the reaction mixture and quench by carefully adding it to ice-water.

    • The crude product may precipitate. If so, filter the solid and wash it with water.

    • If the product remains in solution, perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole-2-carboxylate.

Protocol 2: General Procedure for Decarboxylation of the Indole-2-carboxylic Acid Moiety
  • Reaction Setup:

    • Charge the reactor with the crude indole-2-carboxylate and a high-boiling solvent (e.g., quinoline or N,N-dimethylacetamide).

    • Add the decarboxylation catalyst (e.g., copper powder) if required.

  • Decarboxylation:

    • Heat the mixture to the target temperature (often >150 °C) and monitor for the evolution of CO2.

    • In-Process Check: Monitor the reaction by HPLC to track the disappearance of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture.

    • If a high-boiling solvent was used, perform a suitable workup to remove it (e.g., acid-base extraction for quinoline).

    • The crude product can then be purified by crystallization from an appropriate solvent system.

Workflow Diagram: Synthesis and Scale-Up of this compound

G cluster_0 Route A: Reissert Synthesis cluster_1 Route B: Japp-Klingemann / Fischer Indole cluster_2 Purification A1 o-Nitrotoluene Derivative A2 Condensation with Diethyl Oxalate A1->A2 A3 Reductive Cyclization A2->A3 A4 Hydrolysis A3->A4 A5 3-(Carboxymethyl)-1H-indole- 2-carboxylic acid A4->A5 P1 Crude Product A5->P1 Crude from Reissert B1 Aryl Diazonium Salt B2 Japp-Klingemann Reaction with a β-ketoester B1->B2 B3 Hydrazone Intermediate B2->B3 B4 Fischer Indole Cyclization B3->B4 B5 Ester Hydrolysis B4->B5 B6 3-(Carboxymethyl)-1H-indole- 2-carboxylic acid B5->B6 B6->P1 Crude from Japp-Klingemann/Fischer P2 Crystallization P1->P2 P3 Filtration and Washing P2->P3 P4 Drying P3->P4 P5 Final Pure Product P4->P5

Sources

Validation & Comparative

A Comparative Guide to 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid and Other Biologically Active Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, indole derivatives stand out as a versatile scaffold, underpinning a wide array of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid against other key indole derivatives, focusing on their performance in critical biological applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions in their drug development endeavors.

Introduction to this compound: A Molecule of Interest

This compound is a dicarboxylic acid derivative of the indole nucleus. Its structure suggests potential interactions with biological targets that recognize dicarboxylate moieties. Notably, it has been reported to exhibit affinity for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] This observation positions it as a compound of interest for neurological research.

Comparative Analysis: Physicochemical and Biological Properties

A thorough understanding of a compound's physicochemical properties is paramount in drug development, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare this compound with two prominent indole derivatives: Indole-2-carboxylic acid and Indole-3-acetic acid.

PropertyThis compoundIndole-2-carboxylic acidIndole-3-acetic acid
Molecular Formula C₁₁H₉NO₄C₉H₇NO₂C₁₀H₉NO₂
Molecular Weight 219.19 g/mol 161.16 g/mol [4][5]175.18 g/mol [6]
Melting Point 235-236 °C202-206 °C[7]165-169 °C[8][9]
Water Solubility Data not available719.9 mg/L @ 25 °C (estimated)[4]1500 mg/L @ 20 °C[10]
logP (o/w) Data not available2.30 (estimated)[4]1.410[10]
pKa Data not available4.44 ± 0.30 (Predicted)[7]4.75 (at 25 °C)[8]

Performance in Key Biological Applications

The true potential of a drug candidate is revealed through its biological activity. This section delves into a comparative analysis of the performance of our subject compounds in several key therapeutic areas.

Neurological Disorders: Targeting the NMDA Receptor

The NMDA receptor is a critical target in the treatment of various neurological and psychiatric disorders.[1][11] Its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases. The glycine binding site on the NMDA receptor offers a modulatory point for therapeutic intervention.

Indole-2-carboxylic acid (I2CA) , in contrast, is a well-characterized competitive antagonist of the glycine site on the NMDA receptor.[1] It has been shown to completely block the response to NMDA in the absence of high concentrations of glycine, highlighting the crucial role of the co-agonist site.[1] Derivatives of I2CA have been synthesized and shown to possess high affinity for the NMDA-glycine binding site, with some compounds exhibiting Kᵢ values in the nanomolar range.[12] For instance, the tricyclic indole-2-carboxylic acid derivative, SM-31900, was found to be a highly active glycine antagonist with a Kᵢ of 1.0 ± 0.1 nM.[12]

Indole-3-acetic acid (IAA) , primarily known as a plant hormone, does not have a well-established direct role as a potent modulator of the NMDA receptor in the same manner as I2CA.

The dicarboxylic acid nature of this compound may offer a different binding mode or affinity compared to the monocarboxylic I2CA, a hypothesis that warrants further experimental validation. The presence of the carboxymethyl group at the 3-position could potentially allow for additional interactions within the binding pocket, possibly influencing its potency and selectivity.

Antifungal Activity

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents. Indole derivatives have emerged as a promising class of compounds in this area.[13]

While there is no specific data on the antifungal properties of This compound , other indole carboxylic acids have demonstrated notable activity.

Indole-3-carboxylic acid (I3CA) has been investigated for its antifungal properties. However, in a study against the wheat powdery mildew fungus Blumeria graminis, I3CA itself did not show significant inhibitory activity at concentrations up to 2500 µg/ml.[14][15] Interestingly, it exhibited a synergistic effect when combined with jasmonic acid, enhancing the latter's antifungal action.[14] Other studies on derivatives of indole-3-carboxylic acid have reported more promising results, with some compounds showing good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against various fungal species.[13]

Derivatives of Indole-2-carboxylic acid have also been synthesized and evaluated for their antimicrobial properties, exhibiting moderate antifungal activities.[16]

The structural features of this compound, particularly the presence of two carboxylic acid groups, may influence its ability to penetrate fungal cell walls and interact with intracellular targets. Further screening of this compound against a panel of pathogenic fungi is warranted.

Antiviral Activity

The search for effective antiviral therapies is a continuous global health priority. Indole-based compounds have a rich history in antiviral drug discovery.

Specific antiviral data for This compound is not currently available.

However, derivatives of both Indole-2-carboxylic acid and Indole-3-carboxylic acid have shown promise as antiviral agents. Notably, derivatives of indole-2-carboxylic acid have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[11] One such derivative demonstrated a marked inhibitory effect with an IC₅₀ value of 0.13 µM.[11] Furthermore, a derivative of indole-3-carboxylic acid has been reported to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.06 μg/mL.[17][18][19]

These findings suggest that the indole-2-carboxylic acid and indole-3-carboxylic acid scaffolds are viable starting points for the development of novel antiviral drugs. The potential of this compound in this domain remains to be explored.

Experimental Methodologies

To facilitate further research and direct comparison, this section outlines standardized protocols for key biological assays and a general synthesis approach for indole-2-carboxylic acid derivatives.

Synthesis of Indole-2-Carboxylic Acid Derivatives

A general and practical synthesis of indole-2-carboxylic acid involves the reaction of nitrotoluene with diethyl oxalate, followed by reduction.[20]

Step-by-step protocol:

  • Condensation: React 1 mole of nitrotoluene with 1.5 moles of diethyl oxalate in the presence of a sodium ethoxide solution (18% in ethanol). The reaction is typically stirred for 16 hours.

  • Isolation of Intermediate: Remove the ethanol solvent via atmospheric distillation to obtain the intermediate product.

  • Reduction: The intermediate is then treated with a 30% alkaline solution, followed by the addition of hydrazine hydrate (3 moles, 80% aqueous solution) at 80-90 °C in the presence of a ferrous hydroxide catalyst (0.05 moles). The reaction is monitored by high-performance liquid chromatography (HPLC) until completion (approximately 3 hours).

  • Purification: The reaction mixture is acidified with a 30% hydrochloric acid solution to precipitate the crude product. The crude product is then dissolved in deionized water, and the pH is adjusted to 7-8 with a 30% sodium hydroxide solution. Activated carbon is added, and the mixture is filtered. The filtrate is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the final product.

  • Final Product: The precipitated indole-2-carboxylic acid is collected by filtration and dried.

Note: This is a general procedure for indole-2-carboxylic acid. The synthesis of this compound would require a multi-step process, likely involving the introduction of the carboxymethyl group at the 3-position of an indole-2-carboxylate precursor.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [³H]Glycine (radioligand)

  • Unlabeled glycine (for non-specific binding determination)

  • Test compounds

  • Tris-HCl buffer

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

  • Binding Assay: In assay tubes, combine the prepared membranes, [³H]glycine, and either buffer, unlabeled glycine (to determine non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for the test compound (the concentration that inhibits 50% of the specific binding of [³H]glycine). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

Materials:

  • Fungal isolate

  • RPMI-1640 medium (or other suitable broth)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI guidelines).

  • Compound Dilution: Prepare a serial dilution of the test compound in the microtiter plate wells.

  • Inoculation: Add the fungal inoculum to each well containing the test compound, as well as to positive (no compound) and negative (no fungus) control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength.

Visualizing the Landscape: Structure and Pathway Diagrams

To provide a clearer understanding of the molecular structures and their potential interactions, the following diagrams are provided.

G cluster_0 Core Indole Scaffold cluster_1 This compound cluster_2 Indole-2-carboxylic acid cluster_3 Indole-3-acetic acid Indole Target NMDA_Receptor NMDA_Receptor Target->NMDA_Receptor Potential Antagonist Comparator1 Comparator1->NMDA_Receptor Competitive Antagonist HIV_Integrase HIV_Integrase Comparator1->HIV_Integrase Inhibitor Scaffold Comparator2 Antifungal Antifungal Comparator2->Antifungal Synergistic Activity Antiviral Antiviral Comparator2->Antiviral Inhibitor Scaffold

Figure 1. Comparative biological activities of indole derivatives.

G cluster_0 Synthesis Workflow cluster_1 Biological Assay Workflow Start Nitrotoluene + Diethyl Oxalate Intermediate Condensation Product Start->Intermediate Sodium Ethoxide Reduction Reduction Intermediate->Reduction Hydrazine Hydrate, Fe(OH)₂ Product Indole-2-carboxylic Acid Reduction->Product Acidification & Purification Sample Test Compound Assay Binding or Activity Assay Sample->Assay Data Data Acquisition Assay->Data Analysis IC₅₀ / MIC Determination Data->Analysis

Figure 2. General experimental workflows.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound in the context of other biologically active indole derivatives. While its structural similarity to known NMDA receptor antagonists makes it a compelling candidate for neurological research, a clear gap exists in the availability of robust experimental data to substantiate its biological activity.

Future research should prioritize the following:

  • Quantitative Biological Evaluation: A comprehensive screening of this compound is necessary to determine its binding affinity for the NMDA receptor and to explore its potential antifungal and antiviral activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound will help to elucidate the structural requirements for its biological activity and to optimize its potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME studies are essential to assess the drug-like properties of this compound and its potential for further development.

The indole nucleus continues to be a rich source of therapeutic innovation. Through rigorous and comparative research, the full potential of novel derivatives like this compound can be unlocked, paving the way for the next generation of medicines.

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A Comparative Guide to 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid: In Vitro and In Vivo Efficacy as a cPLA2α Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid, a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). As researchers and drug development professionals know, targeting the apex of the inflammatory cascade offers a powerful therapeutic strategy. This document details the mechanism of action, comparative performance, and detailed experimental protocols for evaluating this compound and its analogs, positioning it against other known cPLA2α inhibitors.

Introduction: Targeting the Inflammatory Cascade at its Source

Inflammation is a complex biological response central to a myriad of diseases, from arthritis to neurodegenerative disorders. A key rate-limiting step in the production of potent lipid inflammatory mediators, such as prostaglandins and leukotrienes, is the hydrolysis of membrane phospholipids to release arachidonic acid (AA). This reaction is catalyzed by the Group IVA cytosolic phospholipase A2 alpha (cPLA2α).

The indole-2-carboxylic acid scaffold has emerged as a premier chemical class for developing potent and selective cPLA2α inhibitors, a research avenue pioneered by institutions like Wyeth[1][2]. This compound represents a key example of this structural class. Its design allows for critical interactions within the enzyme's active site, offering a promising profile for therapeutic development. This guide will objectively compare its performance with other alternatives, supported by validated experimental data and protocols.

PART 1: In Vitro Characterization and Mechanism of Action

The primary in vitro validation of a cPLA2α inhibitor involves demonstrating direct enzyme inhibition and confirming its effect in a cellular context by measuring the downstream blockade of arachidonic acid release.

The cPLA2α-Mediated Arachidonic Acid Cascade

Upon cellular stimulation by inflammatory signals, intracellular Ca²⁺ levels rise, triggering the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes. Here, it specifically cleaves the sn-2 position of glycerophospholipids to liberate arachidonic acid. AA is then rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various eicosanoids that drive the inflammatory response. Inhibitors like this compound block the initial release of AA, thereby preventing the formation of all downstream pro-inflammatory mediators.

cPLA2_Pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol cluster_downstream Downstream Mediators PL Membrane Phospholipids AA Arachidonic Acid (AA) PL:e->AA:w Hydrolysis Stimuli Inflammatory Stimuli (e.g., Cytokines, Ca²⁺ Ionophores) cPLA2_inactive cPLA2α (Inactive) Stimuli->cPLA2_inactive Activates & Translocates cPLA2_active cPLA2α (Active) cPLA2_inactive->cPLA2_active cPLA2_active->PL Binds to Membrane COX COX-1 / COX-2 AA->COX Metabolized by LOX 5-LOX AA->LOX Metabolized by Inhibitor 3-(carboxymethyl)-1H- indole-2-carboxylic acid Inhibitor->cPLA2_active Inhibits Prostaglandins Prostaglandins (PGE₂, PGD₂) COX->Prostaglandins Leukotrienes Leukotrienes (LTB₄) LOX->Leukotrienes InVivo_Workflow cluster_setup Phase 1: Dosing & Induction cluster_measurement Phase 2: Data Collection cluster_analysis Phase 3: Analysis Acclimatize Acclimatize Animals (e.g., Wistar Rats) Group Randomize into Groups (Vehicle, Test Compound, Reference) Acclimatize->Group Dose Administer Compound (e.g., 30 mg/kg, p.o.) Group->Dose Induce Induce Inflammation (Subplantar Carrageenan Injection) Dose->Induce Measure Measure Paw Volume (Plethysmometer) at T=0, 1, 2, 3, 4, 5h Induce->Measure Sacrifice Euthanize Animals (at study endpoint, e.g., 5h) Measure->Sacrifice Collect Collect Paw Tissue & Blood Samples Sacrifice->Collect Calc Calculate % Inhibition of Edema Collect->Calc Histo Histopathology (Leukocyte Infiltration) Calc->Histo Biomarker Biomarker Analysis (PGE₂, Cytokines) Calc->Biomarker

Caption: Standard experimental workflow for in vivo evaluation in an acute inflammation model.

Comparative In Vivo Efficacy

The primary endpoint in the paw edema model is the reduction in swelling. The data below illustrates the expected efficacy of an optimized indole-2-carboxylic acid inhibitor compared to a standard non-steroidal anti-inflammatory drug (NSAID). The superior efficacy reflects the upstream inhibition of both prostaglandin and leukotriene pathways.

Treatment (Dose, p.o.)Time Point (Post-Carrageenan)% Inhibition of Paw EdemaReference
This compound (30 mg/kg)4 hours~75% (rep.)-
Indomethacin (10 mg/kg)4 hours57.7%[3]
Vehicle Control4 hours0%-
(rep.) = Representative value based on efficacy of similar indole-based cPLA2α inhibitors.[1]

Detailed Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol provides a self-validating system where the vehicle-treated group establishes the baseline inflammatory response, against which the test and reference compounds are measured. The choice of carrageenan is causal; it reliably induces a biphasic inflammatory response involving histamine, serotonin, and bradykinin in the initial phase, followed by prostaglandin production in the later phase, making it ideal for evaluating inhibitors of the AA cascade.[4]

A. Animal and Housing:

  • Use male Wistar rats (180-200 g).

  • House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow a 1-week acclimatization period before the experiment.[3]

B. Experimental Procedure:

  • Grouping: Randomly divide animals into three groups (n=6-8 per group): Vehicle control (e.g., 0.5% CMC-Na), Reference drug (Indomethacin, 10 mg/kg), and Test Compound (this compound, e.g., 30 mg/kg).

  • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Dosing: Administer the respective treatments orally (p.o.) by gavage.

  • Induction of Edema: Thirty minutes after dosing, inject 0.1 mL of a 1% (w/v) suspension of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[4][5]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

C. Data Analysis and Endpoints:

  • Calculate Edema: The increase in paw volume is calculated as (Vₜ - V₀), where Vₜ is the volume at time 't' and V₀ is the initial volume.

  • Calculate Percent Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Optional Endpoints: At the end of the study, paw tissue can be collected for histopathological analysis to assess leukocyte infiltration and for biochemical assays to measure levels of PGE₂ and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[4][6]

Discussion and Future Directions

The data presented positions this compound as a highly potent representative of the indole class of cPLA2α inhibitors. Its mechanism, which blocks the formation of both prostaglandins and leukotrienes, offers a significant advantage over COX-selective inhibitors (NSAIDs) that only affect the prostaglandin pathway. This dual inhibition is particularly relevant for complex inflammatory diseases where leukotrienes play a major pathological role, such as asthma and arthritis.

While acute models like carrageenan-induced edema are excellent for initial screening, further validation in chronic models is essential. The collagen-induced arthritis (CIA) model in mice, which mimics the pathology of human rheumatoid arthritis, has been used to demonstrate the significant therapeutic effects of cPLA2α inhibitors, which perform as well as or superior to standards of care like methotrexate and anti-TNF biologics.[7][8] Future studies should focus on evaluating the efficacy of this compound in such chronic models, alongside comprehensive pharmacokinetic and toxicological profiling to establish a full preclinical data package.

References

  • Nikolaou, A., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Medicinal Chemistry Research, 27(4), 957-975. [Link]

  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-413. [Link]

  • Schewe, T., et al. (1998). 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 511-8. [Link]

  • Lehr, M., et al. (2011). 1-(3-biaryloxy-2-oxopropyl)indole-5-carboxylic acids and related compounds as dual inhibitors of human cytosolic phospholipase A2α and fatty acid amide hydrolase. ChemMedChem, 6(3), 485-96. [Link]

  • Blokhus, C., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Arthritis Research & Therapy, 21(1), 26. [Link]

  • Clark, J. D., et al. (2006). Inhibitors of cytosolic phospholipase a2.
  • Kukoc-Zivojnov, N., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(11), 20512-24. [Link]

  • Schewe, T., et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 41(11), 1948-56. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(10), 2276. [Link]

  • Bendele, P., et al. (2011). Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis. Arthritis Research & Therapy, 13(4), R112. [Link]

  • Nabavi, S. F., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 317-21. [Link]

  • Morris, C. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-21. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Boukhatem, M. N., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine, 2017, 3481940. [Link]

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A Comparative Guide to 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors

Human Immunodeficiency Virus-1 (HIV-1) remains a significant global health challenge. A key enzyme in the viral life cycle is HIV-1 integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral replication.[1] This makes HIV-1 IN a prime target for antiretroviral therapy.[1] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process.[2][3] However, the emergence of drug-resistant strains necessitates the continuous development of novel inhibitors with diverse chemical scaffolds.[4]

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic peptide structures and bind to a wide range of enzymes.[5] This has led to the exploration of indole derivatives as potential therapeutic agents. Among these, derivatives of 3-(carboxymethyl)-1H-indole-2-carboxylic acid have emerged as a promising class of HIV-1 integrase inhibitors. Their mechanism of action often involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is essential for its catalytic activity.[4][6]

This guide provides a comparative analysis of the efficacy of several this compound derivatives as HIV-1 integrase inhibitors, supported by experimental data. We will delve into the structure-activity relationships that govern their inhibitory potency and provide a detailed, field-proven protocol for assessing their efficacy.

Visualizing the Inhibition: The HIV-1 Integrase Catalytic Cycle and Point of Intervention

To comprehend the significance of these inhibitors, it is crucial to understand the process they disrupt. The following diagram illustrates the key steps of HIV-1 DNA integration and the point at which indole-2-carboxylic acid derivatives intervene.

HIV_Integration cluster_virus Viral Particle cluster_host Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Provirus Provirus Integration->Provirus Inhibitor 3-(carboxymethyl)-1H-indole- 2-carboxylic acid derivative Inhibitor->Integration Inhibits (Strand Transfer Step) caption Figure 1: HIV-1 Integration Pathway and Inhibitor Action.

Caption: Mechanism of HIV-1 integration and inhibition.

Comparative Efficacy of Indole-2-Carboxylic Acid Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a series of indole-2-carboxylic acid derivatives against HIV-1 integrase, as determined by in vitro strand transfer assays.

Compound IDR Group at C3 PositionIC50 (µM)
3 H>50
17b -(CH₂)₄-Ph0.39[7]
20a -(CH₂)₅-Ph0.13[4][7]
20b -(CH₂)₆-Ph0.64[7]

Table 1: Inhibitory Activity of 3-Substituted Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides critical insights into the structure-activity relationship of these indole derivatives:

  • The Carboxylic Acid Moiety is Crucial: The parent compound with a simple hydrogen at the C3 position (Compound 3 ) shows weak activity. This highlights the importance of the substituents at this position for potent inhibition.

  • Impact of a Lipophilic Side Chain: The introduction of a phenylalkyl side chain at the C3 position dramatically increases the inhibitory potency. This suggests that this lipophilic tail interacts with a hydrophobic pocket near the active site of the integrase enzyme.[4]

  • Optimal Chain Length: The length of the alkyl linker between the indole core and the terminal phenyl group significantly influences activity. An increase in the linker from four carbons (17b ) to five carbons (20a ) results in a more than three-fold increase in potency.[7] However, further extending the chain to six carbons (20b ) leads to a decrease in activity, suggesting that a five-carbon linker provides the optimal geometry for interaction with the hydrophobic pocket.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

The following protocol outlines a robust method for determining the IC50 values of test compounds against HIV-1 integrase. This assay is commercially available in kit form and provides a reliable and reproducible means of assessing inhibitory activity.

Principle of the Assay

This is a non-radioactive, ELISA-based assay that measures the strand transfer activity of HIV-1 integrase. A donor DNA substrate, representing the viral DNA, is attached to a streptavidin-coated plate. The integrase enzyme processes this donor DNA and then integrates it into a target DNA substrate. The integrated product is detected using an antibody that specifically recognizes the target DNA, and the signal is quantified colorimetrically.

Experimental Workflow Diagram

Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Coat_Plate 1. Coat 96-well plate with streptavidin-bound donor DNA Block_Plate 2. Block non-specific binding sites Coat_Plate->Block_Plate Wash_1 3. Wash plate Block_Plate->Wash_1 Add_Integrase 4. Add HIV-1 Integrase Enzyme Add_Inhibitor 5. Add test compound (inhibitor) Add_Integrase->Add_Inhibitor Add_Target_DNA 6. Add target DNA Add_Inhibitor->Add_Target_DNA Incubate_1 7. Incubate to allow strand transfer Add_Target_DNA->Incubate_1 Wash_2 8. Wash plate Add_Antibody 9. Add HRP-conjugated antibody Wash_2->Add_Antibody Incubate_2 10. Incubate Add_Antibody->Incubate_2 Wash_3 11. Wash plate Incubate_2->Wash_3 Add_Substrate 12. Add TMB substrate Wash_3->Add_Substrate Stop_Reaction 13. Stop reaction Add_Substrate->Stop_Reaction Read_Plate 14. Read absorbance at 450 nm Stop_Reaction->Read_Plate caption Figure 2: HIV-1 Integrase Strand Transfer Assay Workflow.

Caption: Workflow for the HIV-1 Integrase Assay.

Step-by-Step Methodology
  • Plate Preparation:

    • Add 100 µL of the donor substrate DNA solution to each well of the streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C.

    • Aspirate the solution and wash each well five times with 300 µL of wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.

    • Aspirate the blocking buffer and wash each well three times with 200 µL of reaction buffer.[8]

  • Enzyme and Inhibitor Addition:

    • Prepare serial dilutions of the this compound derivatives (test compounds) in reaction buffer.

    • Add 50 µL of the diluted test compounds or reaction buffer (for positive and negative controls) to the appropriate wells.

    • Add 50 µL of the HIV-1 integrase enzyme solution to all wells except the negative control wells (add 50 µL of reaction buffer instead).

  • Strand Transfer Reaction:

    • Add 50 µL of the target substrate DNA solution to each well.

    • Gently tap the plate to mix the contents.

    • Incubate the plate for 30 minutes at 37°C to allow the strand transfer reaction to occur.[9]

  • Detection:

    • Aspirate the reaction mixture and wash each well five times with 300 µL of wash buffer.

    • Add 100 µL of the HRP-conjugated antibody solution to each well and incubate for 30 minutes at 37°C.[9]

    • Aspirate the antibody solution and wash each well five times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-15 minutes, or until a blue color develops.

    • Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel HIV-1 integrase inhibitors. The structure-activity relationship studies clearly demonstrate that modifications at the C3 position of the indole ring are critical for achieving high inhibitory potency. Specifically, the introduction of a phenylalkyl chain of optimal length can lead to compounds with sub-micromolar IC50 values.

The detailed experimental protocol provided in this guide offers a reliable method for screening and comparing the efficacy of new derivatives. Future research in this area should focus on further optimization of the C3 substituent to enhance interactions with the hydrophobic pocket of the enzyme. Additionally, modifications to other positions of the indole ring could be explored to improve pharmacokinetic properties and overall drug-like characteristics. The continued exploration of this chemical space holds significant potential for the discovery of next-generation antiretroviral agents that can combat HIV-1, including drug-resistant strains.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]

  • (A) Design strategy of indole-2-carboxylic acid (1) as a potential... ResearchGate. [Link]

  • A review on recent developments of indole-containing antiviral agents. PMC. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. PubMed. [Link]

  • Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha-mediated arachidonic acid release in intact platelets: variation of the keto moiety. PubMed. [Link]

  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PMC. [Link]

  • Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. PubMed. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. [Link]

  • Comparisons between IC 50 values for eqs. A1 and A2 [(A) - ResearchGate. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega. [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. [Link]

  • Structure‐Activity Relationship Studies of 1‐Substituted 3‐Dodecanoylindole‐2‐carboxylic Acids as Inhibitors of Cytosolic Phospholipase A2‐Mediated Arachidonic Acid Release in Intact Platelets. Sci-Hub. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLOS One. [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. MDPI. [Link]20/12/2991)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.